molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Cat. No.: B2671736
CAS No.: 866038-74-6
M. Wt: 262.33
InChI Key: PTTJGMQRNRSYQJ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (CAS 77232-14-5) is a pyrimidine derivative with methoxy groups at positions 4 and 6 and a 4-methylphenylsulfanyl substituent at position 2. Its molecular formula is C₁₃H₁₄N₂O₂, with a molar mass of 230.26 g/mol. Predicted physical properties include a density of 1.120 g/cm³, boiling point of 276.7°C, and pKa of 1.35, indicating moderate acidity . This compound is structurally related to pyrimidine-based agrochemicals and pharmaceuticals, where substituents at the 2-position significantly influence reactivity and bioactivity.

Properties

IUPAC Name

4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJGMQRNRSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves multiple steps:

    Starting Material: The synthesis begins with 4,6-dihydroxy-2-(4-methylphenylsulfanyl)pyrimidine.

    Methoxylation: The hydroxyl groups at positions 4 and 6 are converted to methoxy groups using methanol and sodium hydroxide.

    Purification: The product is purified through recrystallization to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Oxidative Transformations of the Sulfanyl Group

The sulfanyl substituent undergoes controlled oxidation to yield sulfoxide or sulfone derivatives under specific conditions.

Key Reaction Data

Reaction TypeConditionsProductYieldSource
Sulfoxidation30% H<sub>2</sub>O<sub>2</sub>, glacial acetic acid, 60°C, 4 hrs4,6-Dimethoxy-2-[(4-methylphenyl)sulfinyl]pyrimidine85%
Sulfone FormationExcess H<sub>2</sub>O<sub>2</sub>, Na<sub>2</sub>WO<sub>4</sub> catalyst, 80°C, 6 hrs4,6-Dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine78%

Mechanistic Insights

  • Sulfoxidation : Proceeds via electrophilic attack of peracid intermediates on the sulfur atom, forming a sulfoxide with retention of stereochemistry .

  • Sulfone Formation : Requires stronger oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/tungstate) to fully oxidize the sulfur to a sulfonyl group .

Nucleophilic Substitution Reactions

The methoxy groups at positions 4 and 6 participate in nucleophilic displacement under alkaline conditions.

Substitution with Thiols

SubstrateReagentConditionsProductYieldSource
4,6-Dimethoxy derivativeNaSH in DMF80°C, 12 hrs4,6-Dithiol-2-[(4-methylphenyl)sulfanyl]pyrimidine62%

Key Observations

  • Methoxy groups are replaced sequentially, with position 6 reacting faster due to electronic effects .

  • Steric hindrance from the bulky 4-methylphenyl group slows substitution kinetics compared to simpler analogs .

Cross-Coupling Reactions

The sulfanyl group facilitates palladium-catalyzed coupling reactions for functionalization.

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---------------------------------------|-----------------------------|------------------------------------------|

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The compound can be synthesized through a series of steps involving alkylation and oxidation processes, often utilizing starting materials such as 4,6-dichloro-2-(methylthio)-1,3-pyrimidine.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1AlkylationInert organic solvent (e.g., toluene), 20-60°CHigh
2OxidationAqueous-acidic medium with a catalystHigh
3PurificationOne-pot reaction to minimize by-products>90%

The synthesis process is designed to be efficient and environmentally friendly, allowing for high yields and purity of the final product while minimizing hazardous by-products .

Research indicates that 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine exhibits notable antibacterial properties. Studies have shown that pyrimidine derivatives can inhibit various bacterial strains, making them valuable in agricultural applications as potential pesticides.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of pyrimidine-containing compounds against several pathogens affecting crops. The results demonstrated that certain derivatives exhibited significant inhibitory activity against Xanthomonas oryzae , a pathogen responsible for rice bacterial leaf blight.

Key Findings:

  • Compound 2-[3-{[5,7-Dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-benzopyran-3-yl]oxy}propylsulfanyl]-4-(4-methylphenyl)-6-oxo-pyrimidine showed an EC50 of 14.9 µg/mL against X. oryzae.
  • In vivo tests indicated a protective efficacy of 49.2% compared to standard treatments .

Applications in Agriculture

Given its antibacterial properties, 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is being explored as an agrochemical agent. Its ability to combat plant pathogens positions it as a candidate for developing new pesticides.

Table 2: Potential Agricultural Applications

Application AreaDescription
Pesticide DevelopmentFormulation of new antibacterial agents for crops
Crop ProtectionUse as a protective agent against bacterial diseases
Research in AgrochemicalsInvestigating structure-activity relationships

Future Directions and Research Opportunities

The ongoing research into the applications of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine suggests several future directions:

  • Development of Novel Formulations: Exploring combinations with other bioactive compounds to enhance efficacy.
  • Mechanistic Studies: Understanding the mode of action at the molecular level to improve design strategies for new derivatives.
  • Field Trials: Conducting extensive field trials to evaluate effectiveness under varying environmental conditions.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the pyrimidine ring is a critical site for functionalization. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Molar Mass (g/mol) Key Applications/Properties
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine Methylsulfanyl (SMe) C₇H₁₀N₂O₂S 186.23 Precursor for oxidation to sulfonyl derivatives; used in heterocyclic synthesis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) Methylsulfonyl (SO₂Me) C₇H₁₀N₂O₄S 218.23 Herbicide intermediate; cysteine-capping agent in proteomics
4,6-Dimethoxy-2-cyanopyrimidine Cyano (CN) C₇H₇N₃O₂ 165.15 Building block for nucleoside analogs; synthesized via sulfone displacement
4,6-Dimethoxy-2-(4-methylpiperazinyl)pyrimidine 4-Methylpiperazinyl C₁₁H₁₈N₄O₂ 238.29 Potential kinase inhibitors; synthesized via nucleophilic substitution

Physical and Structural Properties

  • Crystallography :

    • The methylsulfanyl analog forms planar pyrimidinium cations stabilized by N–H⋯Cl and π–π interactions .
    • Co-crystals with 4-hydroxybenzoic acid reveal hydrogen-bonded networks (R₂²(8) motifs), suggesting the target compound may form similar supramolecular architectures .
  • Acidity : The target compound’s pKa (1.35) is higher than DMSP’s (unreported but expected to be <1 due to the electron-withdrawing SO₂ group), reflecting differences in substituent electronic effects .

Biological Activity

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with methoxy and sulfanyl groups, which enhance its solubility and biological activity. The molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S, with a molecular weight of approximately 258.32 g/mol. The presence of the methoxy groups contributes to its lipophilicity, making it a suitable candidate for various biological applications.

Antiviral Activity

Research has highlighted the potential of pyrimidine derivatives, including 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, as antiviral agents. A study indicated that compounds with similar structures exhibited significant inhibitory effects against various viruses, including HIV and influenza viruses. The mechanism often involves the inhibition of viral polymerases or proteases, crucial for viral replication .

Anticancer Activity

Pyrimidine derivatives have also shown promise in cancer therapy. They are known to target multiple pathways involved in tumor growth and metastasis. For instance, compounds containing pyrimidine moieties have been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral polymerases
AnticancerInhibition of CDKs and other targets
HerbicidalDisruption of plant metabolic processes
AntibacterialInhibition of bacterial cell wall synthesis

Case Studies and Research Findings

  • Antiviral Efficacy : A recent study evaluated a series of pyrimidine derivatives for their antiviral activity against HIV. The most potent compounds demonstrated IC50 values in the low nanomolar range, indicating strong antiviral effects .
  • Anticancer Studies : In vitro studies on cancer cell lines revealed that 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine induced apoptosis in various cancer types, including breast and lung cancers. The compound was found to arrest cell growth at the G1 phase, leading to increased apoptosis rates compared to control groups .
  • Herbicidal Activity : Research has shown that compounds similar to 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine exhibit excellent herbicidal properties against several weed species. The mechanism is believed to involve interference with photosynthetic pathways .

Q & A

Q. What are the key steps in synthesizing 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized for purity?

The synthesis involves dissolving 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine in methanol, adding hydrochloric acid, and heating the mixture on a water bath. Slow cooling yields crystalline product via recrystallization . Key optimizations include:

  • Solvent choice : Methanol facilitates solubility and hydrogen bonding.
  • Acid concentration : Controlled HCl addition prevents over-protonation.
  • Temperature gradient : Gradual cooling promotes crystal nucleation. Purity is confirmed via X-ray crystallography, which reveals planar cationic structures and intermolecular hydrogen bonds (N–H⋯Cl, C–H⋯Cl) .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

  • X-ray crystallography : Resolves planar geometry (r.m.s. deviation = 0.043 Å) and π-π stacking (centroid distance = 3.5501 Å) .
  • NMR spectroscopy : Identifies methoxy and sulfanyl substituents via chemical shifts (e.g., δ ~3.9 ppm for OCH₃).
  • HPLC/MS : Validates molecular ion peaks ([M+H]⁺) and detects impurities.
  • Hydrogen bonding analysis : IR or crystallography confirms N–H⋯Cl interactions critical for crystal stability .

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the crystal packing of this compound?

The pyrimidinium ring engages in π-π stacking (3.55 Å interplanar distance), stabilizing the 2D network parallel to the (011) plane. Intermolecular N–H⋯Cl (2.89 Å) and C–H⋯Cl (3.35 Å) bonds further consolidate the lattice . These interactions are critical for predicting solubility and solid-state reactivity, as disrupted packing can alter dissolution kinetics.

Q. What synthetic strategies enable modification of the sulfanyl group to enhance biological activity?

  • Thioether oxidation : Convert –SMe to –SO₂Me for increased electrophilicity (e.g., using mCPBA) .
  • Nucleophilic substitution : Replace the sulfanyl group with amines or alkoxides (e.g., 4-chloro-6-methoxy derivatives via SNAr reactions) .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 2-position. Biological activity (e.g., antifolate properties) is often enhanced by electron-withdrawing substituents, as seen in sulfadoxine analogs .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

  • Case example : Discrepancies in protonation states (neutral vs. cationic forms) may arise from pH-dependent NMR shifts. Cross-validate with X-ray data, which definitively shows the protonated pyrimidinium ion in the crystal lattice .
  • Methodological approach : Use dynamic NMR to monitor pH-induced conformational changes or employ DFT calculations to predict stable tautomers.

Q. What computational methods are suitable for modeling intermolecular interactions and reactivity?

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen-bonding sites.
  • Molecular docking : Screen for binding affinity with biological targets (e.g., dihydrofolate reductase) using software like AutoDock.
  • MD simulations : Assess solvent effects on crystal nucleation and stability.

Methodological Notes

  • Synthesis optimization : Scale-up requires adjusting cooling rates to prevent amorphous precipitates.
  • Crystallography challenges : High-resolution data (e.g., 0.8 Å) is essential for resolving H-atom positions in hydrogen bonds .
  • Biological assays : Test derivatives against Plasmodium falciparum for antimalarial activity, leveraging structural parallels with sulfadoxine .

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